4-amino-4H-1,2,4-triazole-3,5-dithiol

Beschreibung

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Contemporary Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal and agricultural chemistry due to the wide range of biological activities exhibited by its derivatives. wisdomlib.orgnih.govrjptonline.org The triazole ring is an important pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity, because of its ability to engage in hydrogen bonding, its dipole character, and its relative stability. nih.gov

In the field of medicine, 1,2,4-triazole derivatives are prominent for their broad-spectrum pharmacological effects. researchgate.net They are integral components of numerous clinically used drugs, including well-known antifungal agents like fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the anxiolytic alprazolam. nih.govmdpi.com Researchers are actively exploring triazole derivatives for their potential as antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular agents. nih.govdergipark.org.tr The versatility of the triazole scaffold allows for the synthesis of hybrid molecules, where the triazole ring is combined with other bioactive structures to create novel compounds with enhanced efficacy and selectivity. nih.gov

Beyond medicine, the 1,2,4-triazole core is significant in agricultural science. Its derivatives are used to protect crops as fungicides, herbicides, and insecticides. rjptonline.org The ability of these compounds to act as plant growth regulators is also an area of study. rjptonline.org The widespread application of this scaffold underscores its importance in developing new agents to address challenges in both human health and food production.

Unique Structural Features of 4-Amino-4H-1,2,4-triazole-3,5-dithiol and Related Triazolidine-3,5-dithione Tautomers

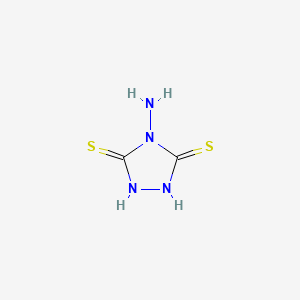

The chemical identity and reactivity of this compound are defined by its distinct molecular architecture. The core of the molecule is the 4H-1,2,4-triazole ring, which is substituted at the N4 position with an amino (-NH₂) group. The key feature, however, is the presence of two sulfur-containing groups at the C3 and C5 positions.

This compound exhibits tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the dithiol form and the dithione form.

Dithiol form (this compound): In this form, the sulfur atoms are present as thiol (-SH) groups, and the heterocyclic ring maintains its aromatic character through a system of double bonds.

Dithione form (4-amino-1,2,4-triazolidine-3,5-dithione): In this tautomer, the protons from the thiol groups have migrated to the ring nitrogen atoms, and the sulfur atoms are bonded to the carbon atoms via double bonds (C=S), forming thione groups. The PubChem database lists the IUPAC name for this compound as 4-amino-1,2,4-triazolidine-3,5-dithione, highlighting the prevalence or stability of this form. nih.gov

This thione-thiol tautomerism is crucial as it influences the molecule's chemical properties, including its acidity, reactivity, and its ability to coordinate with metal ions. The presence of the primary amino group and the two reactive thiol/thione functions makes it a valuable building block for synthesizing more complex molecules, such as Schiff bases. dergipark.org.trnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄N₄S₂ | nih.govguidechem.com |

| Molecular Weight | 148.22 g/mol | nih.gov |

| CAS Number | 3652-33-3 | nih.govguidechem.com |

Overview of Key Academic Research Domains for the Compound

Research into this compound and its derivatives spans several scientific disciplines, driven by the compound's versatile chemical nature.

Coordination Chemistry and Synthesis: The molecule is frequently used as a ligand in coordination chemistry. The amino group serves as a reactive site for condensation reactions with aldehydes and ketones to form Schiff bases. dergipark.org.tr These Schiff base derivatives, which contain an imine (-C=N-) group, are of significant interest for their wide range of biological activities and their ability to form stable complexes with various metal ions. dergipark.org.trnih.gov

Materials Science: In materials science, the compound has been investigated for its potential applications in electronics. It has been described as a cyclic compound used as an organic semiconductor in organic light-emitting diodes (OLEDs). cymitquimica.com Furthermore, due to its high nitrogen content, its potential as an electrode material for rechargeable batteries has also been noted. cymitquimica.com

Pharmacological Research: While much of the pharmacological interest focuses on the broader class of 1,2,4-triazoles, derivatives specifically synthesized from this compound are also under investigation. For example, Schiff base derivatives have been synthesized and evaluated for their antitumor activity, showing the ability to inhibit the proliferation of cancer cell lines in a dose-dependent manner. nih.gov The synthesis of various substituted 1,2,4-triazole-3-thiol derivatives is a common strategy in the search for new antimicrobial agents. semanticscholar.org

| Research Domain | Specific Application / Area of Study | Reference |

|---|---|---|

| Coordination Chemistry | Synthesis of Schiff base ligands for metal complexation | dergipark.org.trnih.gov |

| Materials Science | Organic semiconductors for OLEDs | cymitquimica.com |

| Energy Storage | Electrode material for rechargeable batteries | cymitquimica.com |

| Medicinal Chemistry | Precursor for synthesizing derivatives with potential antitumor and antimicrobial activities | nih.govsemanticscholar.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 4h 1,2,4 Triazole 3,5 Dithiol and Its Derivatives

Direct Synthesis Routes for the Core 4-Amino-4H-1,2,4-triazole-3,5-dithiol Scaffold

The formation of the central triazole dithiol structure can be achieved through direct cyclization reactions, often employing simple, commercially available starting materials.

A primary and direct method for the synthesis of this compound involves the reaction between thiocarbohydrazide (B147625) and carbon disulfide. When thiocarbohydrazide is reacted with carbon disulfide in a suitable solvent such as boiling pyridine (B92270), a cyclization reaction occurs. This process leads to the formation of the pyridinium (B92312) salt of 3,5-dimercapto-4-amino-4,1,2-triazole. The free thiol, which exists in tautomeric equilibrium with the thione form, can then be obtained by treating the salt with a sufficiently strong acid to decompose the salt.

Multi-step protocols provide a versatile approach to synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are precursors or analogues to the dithiol compound. A common and effective pathway begins with a carboxylic acid. ijcrt.org

The general sequence is as follows:

Hydrazide Formation : A starting carboxylic acid is first converted into its corresponding acid hydrazide. This is often achieved by first esterifying the acid (e.g., to its methyl ester) and then reacting it with hydrazine (B178648) hydrate. ijcrt.org

Dithiocarbazate Salt Formation : The acid hydrazide is then treated with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an ethanolic solution. This reaction yields a stable potassium dithiocarbazate intermediate. ijcrt.orgnih.gov

Cyclization : The final step is the cyclization of the potassium dithiocarbazate salt. By refluxing the intermediate with an excess of hydrazine hydrate, the 1,2,4-triazole (B32235) ring is formed, yielding the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. ijcrt.orgnih.gov

This multi-step approach is advantageous as it allows for the introduction of various substituents at the C-5 position of the triazole ring by simply starting with a different carboxylic acid.

Derivatization Strategies for Functional Group Modification

The this compound scaffold possesses two key reactive sites: the two thiol groups at positions C-3 and C-5, and the amino group at N-4. These sites allow for a wide range of functional group modifications.

The thiol groups are nucleophilic and can readily undergo S-alkylation. This reaction is a common strategy to introduce various alkyl or arylmethyl groups onto the sulfur atoms. The reaction is typically carried out by treating the triazole-dithiol with an alkylating agent, such as methyl iodide or benzyl (B1604629) chloride, in the presence of a base. researchgate.net This nucleophilic substitution reaction results in the formation of stable thioether derivatives. The introduction of different alkyl groups can significantly modify the solubility and biological properties of the parent compound.

While less commonly reported for this specific dithiol, the thiol groups can also theoretically undergo S-acylation. This would involve reacting the dithiol with an acylating agent like an acyl chloride or acid anhydride (B1165640) in an appropriate solvent. This would lead to the formation of thioester derivatives, further expanding the chemical diversity of the scaffold.

The primary amino group at the N-4 position is a key site for derivatization, most notably through the formation of Schiff bases (or azomethines). This is achieved via a condensation reaction with various aldehydes and ketones. researchgate.net The reaction typically involves refluxing the 4-amino-triazole derivative with an equimolar amount of the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., concentrated HCl or glacial acetic acid). nih.govresearchgate.net This reaction yields N-arylideneamino or N-alkylideneamino derivatives, which have been a major focus of research. Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often leading to drastically reduced reaction times and improved yields.

A vast number of substituted arylideneamino derivatives have been synthesized by reacting 4-amino-1,2,4-triazole-thiols with various substituted aromatic aldehydes. The electronic nature and position of the substituents on the aromatic ring of the aldehyde can be systematically varied to study structure-activity relationships. Common substituents include chloro, nitro, methoxy, and methyl groups at different positions (ortho, meta, para) on the aryl ring. researchgate.net The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization.

The tables below summarize the synthesis of several representative substituted arylideneamino derivatives from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Table 1: Synthesis of 5-Furan-2-yl-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol Derivatives

| Aldehyde Reactant | Substituent on Benzylidene | Yield (%) | M.P. (°C) | Reference |

| Benzaldehyde | H | 59 | 197-198 | nih.gov |

| p-Methoxybenzaldehyde | 4-OCH₃ | 53 | 205-206 | nih.gov |

| p-Chlorobenzaldehyde | 4-Cl | 59 | 225-226 | nih.govresearchgate.net |

| m-Nitrobenzaldehyde | 3-NO₂ | 51 | 165-166 | nih.gov |

Table 2: Synthesis of 5-Benzyl-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol Derivatives

| Aldehyde Reactant | Substituent on Benzylidene | Yield (%) | M.P. (°C) | Reference |

| p-Methoxybenzaldehyde | 4-OCH₃ | 53 | 191-192 | mdpi.com |

| p-Chlorobenzaldehyde | 4-Cl | 58 | 205-206 | nih.govresearchgate.net |

| m-Nitrobenzaldehyde | 3-NO₂ | 69 | 181-182 | nih.govresearchgate.net |

Formation of Schiff Bases via Condensation with Aldehydes and Ketones

Preparation of Amino-substituted Schiff Bases

The synthesis of Schiff bases from this compound and its derivatives is a common strategy to introduce aromatic and heterocyclic moieties. This is typically achieved through the condensation reaction of the primary amino group of the triazole with a variety of aldehydes or ketones.

The general procedure involves refluxing an equimolar mixture of the 4-aminotriazole derivative and the respective aldehyde in a suitable solvent, such as ethanol, often with a few drops of a catalyst like glacial acetic acid or concentrated hydrochloric acid. chemmethod.commdpi.com The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is cooled, leading to the precipitation of the Schiff base product, which can then be isolated by filtration and purified by recrystallization from an appropriate solvent like ethanol. mdpi.commdpi.com

An alternative, more efficient method utilizes ultrasound irradiation (sonochemistry). In this approach, an equimolar mixture of the aminotriazole and aldehyde in methanol (B129727) is subjected to ultrasound, leading to the precipitation of the desired Schiff base in a significantly shorter time (e.g., 3-5 minutes) and often in higher yields compared to conventional refluxing methods. nih.gov

Detailed research findings have shown the successful synthesis of a variety of Schiff bases. For instance, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been reacted with benzaldehyde, p-chlorobenzaldehyde, and m-nitrobenzaldehyde to yield the corresponding Schiff bases. mdpi.com Similarly, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol has been condensed with the same aldehydes. mdpi.com The structures of these compounds are typically confirmed using spectral techniques such as IR, ¹H-NMR, and ¹³C-NMR. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Schiff Bases from 4-Aminotriazole Derivatives

| 4-Aminotriazole Reactant | Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 59 | 197-198 | mdpi.com |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 59 | 225-226 | nih.gov |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 51 | 165-166 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol | 43 | 177-178 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 58 | 205-206 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69 | 181-182 | mdpi.com |

Synthesis of Azo Derivatives through Diazotization and Coupling

Azo derivatives of this compound can be synthesized via a two-step process involving diazotization of the amino group followed by a coupling reaction with a suitable aromatic or heterocyclic compound. This method is a cornerstone for the creation of azo dyes, which are compounds characterized by the -N=N- functional group.

The first step, diazotization, is typically carried out by treating the aminotriazole with a diazotizing agent like sodium nitrite (B80452) in a strong acidic medium, such as concentrated sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C). tarjomeplus.comnih.gov This reaction converts the primary amino group into a highly reactive diazonium salt. The excess nitrous acid is often quenched by the addition of urea. tarjomeplus.com

In the second step, the resulting diazonium salt solution is added to a cooled solution of a coupling component. nih.gov Coupling components are typically electron-rich species like phenols, anilines, or other heterocyclic compounds. The reaction conditions for coupling, such as pH, are critical and depend on the nature of the coupling component. The azo dye precipitates from the reaction mixture and can be collected and purified. The structures of these azo compounds are confirmed by their spectral properties, including IR, NMR, and UV-Vis spectroscopy. tarjomeplus.com

Table 2: General Diazotization and Coupling Reaction Parameters

| Step | Reagents | Typical Conditions | Purpose |

| Diazotization | 4-Aminotriazole derivative, Sodium nitrite, Strong acid (e.g., H₂SO₄) | 0–5 °C | Conversion of the primary amino group to a diazonium salt. |

| Coupling | Diazonium salt solution, Coupling component (e.g., resorcinol, 2-naphthol) | Low temperature, pH control | Formation of the azo (-N=N-) linkage. |

Generation of Fused Heterocyclic Systems (e.g., Thiadiazole Derivatives)

This compound and its 5-substituted-3-thiol analogues are valuable synthons for the construction of N-bridged fused heterocyclic systems. The proximate amino and mercapto groups serve as nucleophilic centers that can react with various electrophiles to form new rings.

A common strategy involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids in the presence of a dehydrating agent, most often phosphorus oxychloride, to yield 3,6-disubstituted chemmethod.comnih.govscilit.comtriazolo[3,4-b] chemmethod.comresearchgate.netscilit.comthiadiazoles. scilit.com Another important pathway is the reaction with α-haloketones (e.g., p-bromophenacyl bromide). This cyclization reaction leads to the formation of 7H- chemmethod.comnih.govscilit.comtriazolo[3,4-b] chemmethod.comresearchgate.netscilit.comthiadiazine derivatives. nahrainuniv.edu.iq

For example, 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole has been reacted with various substituted phenacyl bromides to synthesize a series of 6-aryl-3-(D-galactopentitol-1-yl)-7H-1,2,4-triazolo[3,4-b] chemmethod.comresearchgate.netscilit.comthiadiazines. nih.gov The synthesis of bis-triazolo-thiadiazine systems has also been reported, starting from bis-(4-amino-4H-1,2,4-triazole-3-thiol) precursors. nahrainuniv.edu.iq These reactions highlight the utility of the aminotriazole dithiol core in building complex, fused heterocyclic structures.

Introduction of Organometallic Moieties (e.g., Ferrocenyl Groups)

The incorporation of organometallic fragments, such as ferrocenyl groups, into the 1,2,4-triazole structure can lead to compounds with interesting electrochemical and biological properties. Research has demonstrated the synthesis of 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety. researchgate.net While the specific attachment to the this compound core is not detailed in the provided context, the general principle involves reacting a suitable triazole derivative with a ferrocene-containing electrophile.

For instance, a synthetic strategy could involve the reaction of a ferrocene (B1249389) aldehyde with the amino group of the triazole to form a ferrocenyl-Schiff base, or the alkylation of the thiol groups with a ferrocene derivative bearing a leaving group. These approaches would covalently link the redox-active ferrocenyl unit to the heterocyclic scaffold.

Glucosidation and Other Carbohydrate Conjugation Methods

Attaching carbohydrate moieties to the 4-amino-1,2,4-triazole-3-thiol (B7722964) framework is a strategy to enhance solubility and potentially modulate biological activity. A key example is the synthesis of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. nih.gov

This synthesis was achieved by refluxing thiocarbohydrazide with D(-)-galactono-1,4-lactone in a mixture of pyridine and water. nih.gov The resulting polyhydroxylated triazole serves as a key intermediate for further derivatization. For instance, it can be converted into Schiff bases by reaction with aromatic aldehydes or into fused triazolo[3,4-b] chemmethod.comresearchgate.netscilit.comthiadiazines by reaction with phenacyl halides, demonstrating the compatibility of the carbohydrate moiety with subsequent heterocyclic synthesis reactions. nih.gov

Table 3: Synthesis of a Carbohydrate-Conjugated Triazole

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Reference |

| Thiocarbohydrazide | D(-)-galactono-1,4-lactone | Pyridine/Water | Reflux for 6 hours | 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | nih.gov |

Preparation of N-Acyl, N-Thiourea, and Imidazole (B134444) Derivatives

The versatile reactivity of the 4-amino group on the 1,2,4-triazole ring allows for the synthesis of various derivatives, including N-acyl, N-thiourea, and imidazole compounds. A multi-step reaction protocol starting from a symmetrical 4-amino-1,2,4-triazole (B31798) can be employed to generate these derivatives. chemmethod.com

The synthesis can begin with the formation of a Schiff base, which is then further modified. For instance, an N-acyl derivative can be prepared by the addition reaction of an acyl chloride (e.g., acetyl chloride) to the azomethine group of a previously synthesized Schiff base in a dry solvent like benzene. chemmethod.com

Subsequently, an N-thiourea derivative can be prepared from the N-acyl derivative. This involves reacting the N-acyl compound with thiourea (B124793) in an alkaline solution (e.g., using anhydrous sodium carbonate in acetone) under heating. chemmethod.com

Finally, an imidazole derivative can be synthesized from the N-thiourea compound. This is achieved by refluxing the thiourea derivative with a suitable precursor like 2-hydroxy-1,2-diphenylethan-1-one in a solvent such as dry DMF. chemmethod.com This sequence of reactions demonstrates a pathway to build complex functionalities onto the initial 4-aminotriazole structure.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is fundamental for identifying the functional groups and vibrational modes of the molecule, which are key to distinguishing between its possible tautomers.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Molecular Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 4-amino-4H-1,2,4-triazole-3,5-dithiol. The presence or absence of specific absorption bands can confirm the dominant tautomeric form. For instance, a distinct, weak absorption band for the S-H group is indicative of the thiol form, whereas a strong band for the C=S group suggests the presence of a thione tautomer.

Key vibrational modes observed in derivatives and related triazole-thiols include:

N-H Stretching: The amino (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. In related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, these bands appear around 3452 and 3298 cm⁻¹. researchgate.net

S-H Stretching: The thiol group (S-H) stretching vibration is characteristically weak and appears in the range of 2550-2600 cm⁻¹. ijcrt.org Its presence is a clear marker for the thiol tautomer. researchgate.net

C=N Stretching: The stretching vibration of the endocyclic C=N bond in the triazole ring is typically observed in the region of 1540-1620 cm⁻¹. ijcrt.org

C=S Stretching: The presence of the thione tautomer is marked by the C=S stretching vibration. In related heterocyclic thiones, this peak can be found in the IR spectrum.

The following table summarizes the characteristic FT-IR absorption bands and their assignments based on data from analogous structures.

| Vibrational Mode | Wavenumber (cm⁻¹) | Tautomeric Form Indicated |

| N-H Stretch (Amino Group) | ~3300 - 3450 | Both |

| S-H Stretch (Thiol) | ~2550 - 2600 | Thiol |

| C=N Stretch (Triazole Ring) | ~1540 - 1620 | Both |

| N-N Stretch | ~1433 | Both |

| C-N Stretch | ~1159 | Both |

This table is generated based on data from analogous compounds. researchgate.netijcrt.orgresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of this compound and its derivatives. It is particularly useful for detecting symmetric vibrations that may be weak or inactive in FT-IR spectra. Applications of Raman spectroscopy in the study of similar triazoles include confirming molecular structure and investigating the effects of solvent and hydrogen bonding. nih.govrsc.org For 3-amino-5-mercapto-1,2,4-triazole, a closely related isomer, resonance Raman spectroscopy combined with density functional theory (DFT) calculations has been used to assign vibrational spectra and understand structural dynamics in different solvents. nih.govrsc.org This suggests that Raman spectroscopy can be effectively applied to study the tautomeric equilibrium and intermolecular interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms within the molecule, making it an indispensable tool for structural elucidation and for distinguishing between different tautomers in solution.

Proton (¹H) NMR Spectroscopic Investigations

In the ¹H NMR spectrum, the chemical shifts of labile protons (NH₂, SH, and ring NH) are highly informative. The presence and integration of signals corresponding to SH and NH protons can help determine the predominant tautomeric form in a given solvent.

Key proton signals for related 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives include:

-NH₂ Protons: The protons of the amino group typically appear as a singlet in the range of δ 5.20-5.80 ppm. ijcrt.org

-SH Proton: The thiol proton signal is a characteristic singlet observed far downfield, generally in the range of δ 11.50-13.80 ppm. researchgate.netijcrt.org Its presence is strong evidence for the thiol form.

Triazole Ring Protons: Depending on the tautomer, there may be an N-H proton signal from the triazole ring itself, which is often broad and can exchange with deuterated solvents. dergipark.org.tr

The following table details the characteristic ¹H NMR chemical shifts for key functional groups.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amino (-NH₂) | ~5.20 - 5.80 | Singlet | Can be broad; disappears on D₂O exchange. |

| Thiol (-SH) | ~11.50 - 13.80 | Singlet | Disappears on D₂O exchange; indicative of thiol form. |

| Triazole Ring (-NH-) | Variable (Downfield) | Singlet (Broad) | Signal for N-H proton within the ring in thione tautomers. |

This table is generated based on data from analogous compounds. researchgate.netijcrt.orgdergipark.org.tr

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum is particularly decisive in identifying the tautomeric state of the molecule by revealing the nature of the carbon atoms in the triazole ring. A significant downfield shift is observed for a carbon atom involved in a C=S double bond compared to a C-S single bond.

Expected chemical shifts for the triazole ring carbons:

C-S Carbon: Carbons single-bonded to sulfur in the dithiol form are expected to resonate at a certain chemical shift.

C=S Carbon: In thione or thione-thiol tautomers, the carbon atom of the thiocarbonyl group (C=S) exhibits a characteristic signal in the highly deshielded region of δ 160-190 ppm. dergipark.org.tr

C=N Carbon: The triazole ring carbons are also bonded to nitrogen, with typical shifts for C=N carbons in similar triazole rings appearing around δ 147-153 ppm. researchgate.netdergipark.org.tr

The observation of a signal in the δ 160-190 ppm range would provide strong evidence for the existence of a thione tautomer in solution.

| Carbon Type | Chemical Shift (δ, ppm) | Tautomeric Form Indicated |

| Triazole C=N | ~147 - 153 | Both |

| Triazole C=S | ~160 - 190 | Thione |

This table is generated based on data from analogous compounds. researchgate.netdergipark.org.trresearchgate.neturfu.runih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

While specific 2D NMR data for this compound are not extensively reported in the literature, these techniques offer powerful capabilities for unambiguous structure confirmation, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons. For the parent compound, which primarily shows singlet peaks for its functional groups (NH₂, SH), a COSY spectrum would mainly serve to confirm the absence of H-H couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would be of limited utility for characterizing the key NH₂ and SH protons of the parent molecule, as they are not bonded to carbon. However, for substituted derivatives containing alkyl or aryl groups, HSQC is essential for assigning proton and carbon signals definitively. amhsr.org

The application of these advanced NMR methods would be invaluable in studying substituted analogs of this compound, helping to resolve complex spectra and confirm connectivity.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the characterization of this compound and its derivatives, enabling the determination of molecular weight and elucidation of fragmentation patterns, which in turn helps to confirm the synthesized structures. Various ionization techniques have been employed to study this class of compounds.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like triazole derivatives, often allowing for the observation of the molecular ion peak with minimal fragmentation. In the analysis of related 1,2,4-triazole-3-thione compounds, ESI-MS has been effectively used to study their fragmentation pathways. For these related structures, common fragmentation patterns include the loss of small molecules such as N2, HCN, and radicals like NH2, which provides valuable information for structural confirmation. mdpi.com The technique is sensitive and requires only a small amount of sample, making it a popular choice in modern analytical laboratories.

Fast Atom Bombardment (FAB) Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for the purification and characterization of synthesized compounds. In the study of various 4-amino-4H-1,2,4-triazole derivatives, LC-MS has been utilized to confirm the molecular weights of the target compounds. researchgate.net For instance, an LC-MSD-Trap-XCT instrument has been reported for the mass spectral analysis of a series of synthesized 1,2,4-triazole (B32235) derivatives, confirming their molecular ion peaks which are in concordance with their molecular formulas. researchgate.net

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For novel synthesized compounds, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

While a single crystal X-ray structure for this compound itself is not prominently reported, the structures of several closely related 4-amino-1,2,4-triazole (B31798) derivatives have been elucidated using this technique. These studies provide valuable insights into the typical molecular geometry and crystal packing of this class of compounds. For example, the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione revealed a planar triazole ring. nih.gov Similarly, the structure of 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione has also been determined, showing specific intermolecular hydrogen bonding patterns. nih.gov These analyses confirm the thione tautomeric form in the solid state for these related molecules.

The analysis of dihedral and torsion angles from single-crystal X-ray diffraction data is crucial for understanding the conformation of molecules in the solid state. In derivatives of 4-amino-1,2,4-triazole containing aryl substituents, the dihedral angle between the triazole ring and the appended aromatic ring is a key structural parameter.

For instance, in the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring is planar and forms a dihedral angle of 13.7 (2)° with the phenyl ring. nih.gov In another example, 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, the dihedral angle between the pyridinyl and triazole rings is 20.07 (6)°. nih.gov These relatively small dihedral angles indicate that the molecules adopt a largely planar conformation, which can influence their packing in the crystal lattice and their potential for π-π stacking interactions.

Below is an interactive data table summarizing the dihedral angles found in the crystal structures of related compounds.

| Compound Name | Rings Forming Dihedral Angle | Dihedral Angle (°) |

| 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | Triazole and Phenyl | 13.7 (2) |

| 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | Triazole and Pyridinyl | 20.07 (6) |

Hydrogen Bonding Network Analysis in Crystal Structures

Analysis of the crystal structure of this compound through single-crystal X-ray diffraction provides critical insights into its supramolecular architecture, which is significantly influenced by hydrogen bonding. While specific crystallographic studies detailing the hydrogen bond network for this exact compound were not found in the available research, analysis of closely related 4-amino-4H-1,2,4-triazole derivatives shows a common trend of forming extensive intermolecular hydrogen bonds. nih.gov Typically, the hydrogen atoms of the amino group act as donors, forming N—H⋯N or N—H⋯S hydrogen bonds with the nitrogen atoms of the triazole ring or the sulfur atoms of neighboring molecules. nih.gov These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks, which stabilize the crystal lattice.

Powder X-ray Diffraction (XRD) for Material Characterization (e.g., Nanoparticles)

Powder X-ray Diffraction (XRD) is a key technique for confirming the crystalline nature of materials. This method has been effectively used to characterize gold nanoparticles (AuNPs) that have been surface-functionalized with this compound, also referred to as 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT). researchgate.net

In a study on these functionalized nanoparticles (ADMT-AuNPs), XRD analysis confirmed their crystalline structure. researchgate.net The resulting diffraction patterns showed peaks consistent with a face-centered cubic (FCC) structure, which is characteristic of gold. The analysis of these peaks indicated that the functionalized nanoparticles were highly crystalline, with sizes estimated to be in the range of 50-55 nm. researchgate.net The presence of sharp peaks in the XRD pattern provided clear evidence of the material's crystallinity. researchgate.net

Other Analytical Techniques for Structural Elucidation and Purity Assessment

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, thereby verifying its elemental composition and purity against the theoretical values derived from its molecular formula. The molecular formula for this compound is C₂H₄N₄S₂. nih.gov Based on this, the theoretical elemental composition can be calculated. While specific experimental findings were not present in the searched literature, the theoretical values are presented below.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 16.20 |

| Hydrogen | H | 2.72 |

| Nitrogen | N | 37.80 |

| Sulfur | S | 43.27 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, this technique has been used to characterize gold nanoparticles functionalized with the compound. The resulting ADMT-AuNPs exhibit a distinct surface plasmon resonance (SPR) peak at 546 nm, which is a characteristic optical property of the gold nanoparticles. researchgate.net The functionalization with this compound is crucial for stabilizing these nanoparticles and enabling their application in various fields, including biomedicine. researchgate.net

Thermal Gravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to measure changes in the mass of a sample as a function of increasing temperature. This analysis provides data on the thermal stability of a compound and its decomposition profile. Specific TGA data for this compound were not available in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and decomposition. Specific DSC data for this compound were not available in the reviewed literature.

Coordination Chemistry of 4 Amino 4h 1,2,4 Triazole 3,5 Dithiol and Its Derivatives

Ligand Design Principles and Potential Coordination Modes (e.g., N, S donor sites)

4-Amino-4H-1,2,4-triazole-3,5-dithiol is a multifunctional ligand possessing several potential coordination sites, making it a versatile building block in coordination chemistry. The molecule features soft sulfur donor atoms from the two thiol groups and hard nitrogen donor atoms from both the triazole ring and the exocyclic amino group. researchgate.net The presence of both hard and soft donors allows it to coordinate with a wide range of metal ions.

The ligand can exist in tautomeric forms, primarily the dithione and dithiol forms. nih.gov Upon deprotonation of the thiol groups, the resulting thiolate moieties become excellent donor sites. The potential coordination modes are numerous and can be influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other coordinating anions.

Key potential coordination sites include:

The sulfur atoms of the two thiol groups (after deprotonation).

The nitrogen atoms at positions 1 and 2 of the triazole ring system. nih.gov

The nitrogen atom of the exocyclic primary amino group. nih.gov

This multiplicity of donor sites allows the ligand to act in several capacities:

Monodentate ligand: Coordination through a single nitrogen or sulfur atom.

Bidentate chelating ligand: A common mode involves coordination through one sulfur atom and the adjacent amino group nitrogen, forming a stable five-membered ring. nih.govnih.gov

Bidentate bridging ligand: The N1 and N2 atoms of the triazole ring can bridge two metal centers, a coordination mode observed in related 4-substituted 1,2,4-triazole (B32235) complexes. nih.gov

Polydentate bridging ligand: The combination of N and S donors can link multiple metal centers, leading to the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves direct reaction between the ligand and a corresponding metal salt in a suitable solvent.

Ag(I) Complexes: A polymeric silver(I) complex with the related 4-amino-4H-1,2,4-triazole ligand was synthesized by mixing an aqueous solution of silver nitrate (B79036) with an ethanolic solution of the ligand at a 1:1 molar ratio. mdpi.com The resulting precipitate was dissolved in acetonitrile, and colorless crystals were obtained upon slow evaporation of the solvent. mdpi.com

Ni(II), Co(II), Cu(II), and Zn(II) Complexes: A general method for synthesizing complexes of these metals with related thiol-containing triazole ligands involves preparing an ethanolic or alcoholic solution of the appropriate metal salt (e.g., nickel(II) chloride, cobalt(II) chloride, copper(II) chloride, zinc(II) chloride) and adding it to a solution of the ligand, typically in a 1:2 metal-to-ligand molar ratio. ginekologiaipoloznictwo.com The reaction mixture is often refluxed for a period, after which the resulting solid complex is filtered, washed, and dried. ginekologiaipoloznictwo.com Based on spectral data for complexes with a related ligand, tetrahedral geometries are often suggested for Ni(II), Co(II), and Zn(II) complexes, while Cu(II) complexes may exhibit a square planar structure. researchgate.netnih.gov

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center. The interaction between the ligand and a metal ion leads to characteristic changes in their respective spectra.

Infrared (IR) Spectroscopy: The coordination of the ligand is evidenced by shifts in the vibrational frequencies of its functional groups. A key indicator of coordination via the thiol group is the complete disappearance of the ν(S-H) stretching band (typically around 2736 cm⁻¹) in the spectra of the metal complexes, which supports the deprotonation of the ligand prior to complexation. nih.gov Furthermore, shifts in the bands corresponding to ν(C=N) of the triazole ring and ν(C-S) are observed. nih.gov The formation of metal-ligand bonds is often confirmed by the appearance of new, lower-frequency bands attributed to M-N and M-S vibrations. researchgate.net

Table 1: Selected IR Spectral Data (cm⁻¹) for a Representative Triazole-Thiol Ligand and its Metal Complex

| Vibration | Free Ligand (Derivative) | Metal Complex |

|---|---|---|

| ν(NH₂) (stretch) | 3250, 3213 | Shifted |

| ν(S-H) (stretch) | 2736 | Absent |

| ν(C=N) (ring stretch) | 1645 | Shifted |

| ν(C-S) (stretch) | 673 | Shifted |

Data derived from studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides further evidence of complexation in solution, particularly for diamagnetic complexes like those of Zn(II). nih.gov

In ¹H NMR spectra, the chemical shift of protons in the vicinity of a coordination site is altered due to changes in the electronic environment. ginekologiaipoloznictwo.com A notable change is the downfield shift of the signal corresponding to the amino (NH₂) protons upon attachment to a metal atom. nih.govginekologiaipoloznictwo.com Additionally, the signal for the acidic thiol (S-H) proton, which is present in the free ligand, is absent in the spectra of the complexes, confirming deprotonation and coordination through the sulfur atom. ginekologiaipoloznictwo.com

Table 2: Representative ¹H NMR Chemical Shift (δ, ppm) Changes Upon Complexation

| Proton | Free Ligand (Derivative) | Zn(II) Complex (Derivative) |

|---|---|---|

| NH₂ | 5.83 | Shifted downfield |

| S-H | 13.97 | Absent |

| Aromatic-CH | 7.5-8.06 | 7.5-8.06 |

Data derived from studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in DMSO-d₆. ginekologiaipoloznictwo.com

In ¹³C NMR spectra, carbons adjacent to the coordinating N and S atoms are expected to show shifts in their resonance signals upon complexation. nih.gov

Structural Analysis of Coordination Compounds

For an Ag(I) complex with 4-amino-4H-1,2,4-triazole, two distinct coordination environments for the silver atoms were identified. mdpi.com One silver atom (Ag1) is coordinated by two nitrogen atoms from two different triazole ligands, resulting in a nearly linear, slightly bent geometry with an N-Ag-N angle of 171.52(4)°. mdpi.com The second silver atom (Ag2) exhibits a distorted tetrahedral geometry. mdpi.com

In a Zn(II) complex with 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the zinc center is four-coordinated in a distorted tetrahedral geometry. nih.gov The coordination sphere consists of two nitrogen atoms from two bridging triazole ligands and two iodide anions. nih.gov The bond angles around the zinc atom range from 106.8(2)° to 113.75(3)°, which are close to the ideal tetrahedral angle. nih.gov

Table 3: Selected Bond Parameters from X-ray Crystallography of Related Metal-Triazole Complexes

| Complex (Ligand Derivative) | Metal Center | Coordination Geometry | Bond | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|---|---|

| [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ (L = 4-amino-4H-1,2,4-triazole) | Ag1 | Slightly Bent | N4–Ag1–N5 | - | 171.52(4) |

| [Zn₂I₄(L)₂] (L = 4-amino-3,5-dimethyl-4H-1,2,4-triazole) | Zn1 | Distorted Tetrahedral | Zn1–N1 | 2.013(5) | N–Zn–N |

| Zn1–N2 | 2.046(5) | 106.8(2) - 113.75(3) |

Data derived from references mdpi.com and nih.gov.

The ability of 1,2,4-triazole-based ligands to act as bridging units frequently leads to the formation of extended supramolecular structures, including dimers, chains, and multi-dimensional coordination polymers.

Polymeric Architectures: In the structure of [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ (where L = 4-amino-4H-1,2,4-triazole), the triazole ligand functions as a bridging ligand. mdpi.com It connects the crystallographically independent Ag1 and Ag2 atoms, resulting in the formation of a two-dimensional coordination polymer. mdpi.com This demonstrates how simple triazole units can generate complex, extended networks.

Supramolecular Dimers: A simpler form of supramolecular assembly is observed in the dimeric complex [Zn₂I₄(admt)₂] (where admt = 4-amino-3,5-dimethyl-4H-1,2,4-triazole). nih.gov In this structure, two triazole ligands adopt an N1,N2-bidentate bridging coordination mode, connecting two Zn(II) atoms to form a centrosymmetric dimer. nih.gov Such discrete, multinuclear structures are foundational units for more complex supramolecular chemistries.

Self-Assembly and Complex Formation on Surfaces

The ability of this compound and its tautomers to form organized layers and polymeric complexes on metal surfaces is a subject of significant interest, particularly for applications in surface modification and corrosion protection. Research has focused on two primary areas: the formation of polymeric films through electropolymerization and the self-assembly of monolayers for corrosion inhibition.

Electropolymerization on Brass Surfaces

The electrochemical synthesis of a polymeric film of 3-amino-1,2,4-triazole-5-thiol (ATT), a tautomer of the subject compound, has been successfully demonstrated on a 60Cu-40Zn brass alloy surface. mdpi.com This process involves the anodic oxidation of the monomer to form unstable free radicals, which then couple to generate a polymer deposit on the electrode surface. mdpi.com

The electropolymerization is typically carried out using cyclic voltammetry in a methanolic solution containing potassium hydroxide (B78521). mdpi.com During the initial voltage sweep, a distinct anodic oxidation peak is observed at approximately 1.15 V, corresponding to the oxidation of the ATT monomer. mdpi.com This peak disappears in subsequent cycles, indicating the formation of a passivating polymer film on the brass surface. The process is irreversible, as no corresponding reduction peak is detected. mdpi.com

| Parameter | Value/Description |

|---|---|

| Working Electrode | 60Cu-40Zn Brass Alloy |

| Monomer | 3-amino-1,2,4-triazole-5-thiol (ATT) |

| Electrolyte Medium | 0.1 M Potassium Hydroxide in Methanol (B129727) |

| Technique | Cyclic Voltammetry |

| Potential Range | 0 to 1.6 V |

| Anodic Oxidation Potential | 1.15 V |

Characterization of the resulting film using electrochemical impedance spectroscopy reveals a behavior typical of conductive polymers, with both capacitive and diffusional elements. mdpi.com Furthermore, theoretical calculations based on the study's findings suggest that the polymer film is a semiconductive material, with the oxidation process significantly reducing the energy gap (Egap) to a value of 2.07 eV. mdpi.com The formation of the polymer film on the metal surface was also confirmed by Energy-Dispersive X-ray (EDX) analysis. mdpi.com

Corrosion Inhibition of Aluminum

The derivative 3-amino-1,2,4-triazole-5-thiol (ATAT) has also been investigated as a corrosion inhibitor for pure aluminum in aggressive chloride-containing environments (aerated stagnant 3.5 wt.% NaCl solution). electrochemsci.org The inhibition mechanism relies on the adsorption of the ATAT molecules onto the aluminum surface, forming a protective layer that mitigates both uniform and pitting corrosion. electrochemsci.org The adsorption process is believed to occur via chemisorption or complexation between the polar groups (amino and thiol) of the molecule and the metal surface. electrochemsci.org

Electrochemical studies, including Cyclic Potentiodynamic Polarization (CPP) and Electrochemical Impedance Spectroscopy (EIS), have quantified the effectiveness of ATAT as a corrosion inhibitor. The addition of ATAT to the corrosive medium leads to a significant decrease in the corrosion current density (Icorr) and a corresponding increase in the polarization resistance (Rp), indicating the formation of a stable, protective film. electrochemsci.org

| ATAT Concentration (mM) | Corrosion Current Density (Icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |

|---|---|---|

| 0.0 | 0.89 | 27.5 |

| 1.0 | 0.25 | 101.2 |

| 5.0 | 0.14 | 184.6 |

The data demonstrates that as the concentration of the inhibitor increases, the corrosion rate is substantially reduced. Potentiostatic current-time measurements further confirm that ATAT stabilizes the protective oxide film on the aluminum, decreasing the current and suppressing the initiation of pits. electrochemsci.org These findings highlight the ability of this triazole derivative to self-assemble on a metal surface and form a barrier that effectively protects it from corrosive attack. electrochemsci.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. acs.org By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, known as the optimized geometry. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) to perform these calculations. irjweb.comsemanticscholar.org

Table 1: Example of Calculated Geometrical Parameters for a Related Triazole Derivative This table shows representative data for a similar compound to illustrate the outputs of DFT calculations.

| Parameter | Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.38 |

| C3-N4 Bond Length | 1.37 |

| C3-S Bond Length | 1.77 |

| N1-C5-N4 Bond Angle | 105.5 |

| N2-C3-N4 Bond Angle | 112.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. semanticscholar.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates higher reactivity and lower stability, characteristic of a "soft" molecule. semanticscholar.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = – (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index helps describe a compound's ability to bind with biomolecules. acs.org Table 2 shows example FMO data for a triazole derivative, highlighting the insights gained from such analyses. irjweb.commdpi.com

Table 2: Example Frontier Molecular Orbital Properties for a Triazole Derivative This table shows representative data for a similar compound to illustrate the outputs of FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -4.69 |

| ELUMO | -2.17 |

| Energy Gap (ΔE) | 2.52 |

| Chemical Hardness (η) | 1.26 |

| Electrophilicity Index (ω) | 4.68 |

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attack. irjweb.com The map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Different colors on the MESP map represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 4-amino-4H-1,2,4-triazole-3,5-dithiol, these areas would be concentrated around the nitrogen atoms of the triazole ring and the sulfur atoms of the thiol groups due to their lone pairs of electrons. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those of the amino (-NH₂) and thiol (-SH) groups.

Green/Yellow: Represents regions of neutral or intermediate potential.

The MESP map provides a clear, three-dimensional picture of the molecule's polarity and helps identify sites that are likely to participate in intermolecular interactions, such as hydrogen bonding. irjweb.comresearchgate.net

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. semanticscholar.org Comparing the theoretical spectrum with the experimental one serves as a powerful validation of the calculated molecular structure.

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor. semanticscholar.org A strong correlation between the scaled theoretical frequencies and the experimental wavenumbers confirms that the optimized geometry is a true representation of the molecule's structure.

For this compound, key vibrational modes would include N-H stretching of the amino group, S-H stretching of the thiol groups, and various C=N and N-N stretching modes within the triazole ring. ijcrt.orgijsr.net Experimental studies on related compounds show characteristic IR absorption bands for the SH group around 2550-2600 cm⁻¹ and for the NH₂ group around 3250-3420 cm⁻¹. ijcrt.orgijsr.net

Tautomerism Investigations: Theoretical Analysis of Thione-Thiol Equilibrium

The 1,2,4-triazole-3-thiol ring system is known to exhibit thione-thiol tautomerism, where a proton can move between a nitrogen atom and the exocyclic sulfur atom. ijsr.net For this compound, this phenomenon is more complex, with the potential for dithiol, thione-thiol, and dithione tautomeric forms to exist in equilibrium.

Quantum chemical calculations are essential for investigating this equilibrium. jocpr.com By calculating the total electronic energies of each possible tautomer, researchers can predict their relative stabilities. zsmu.edu.ua Studies on similar 4-amino-5-substituted-1,2,4-triazole-3-thiones have often concluded that the thione form is energetically more favorable and thus predominates, particularly in the gas phase and in aprotic solvents. jocpr.comzsmu.edu.ua However, polar, protic solvents can shift the equilibrium by preferentially stabilizing one tautomer over another. zsmu.edu.ua Determining the most stable tautomer is critical, as different forms can have distinct chemical properties and biological activities.

Molecular Docking Studies for Ligand-Biomolecule Interactions (e.g., Enzyme Binding, Protein Interactions)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). pnrjournal.comekb.eg This technique is fundamental in structure-based drug design for understanding how a potential drug molecule interacts with its biological target. pnrjournal.com

Derivatives of the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold have been investigated as inhibitors for various enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The triazole derivative is then placed into the enzyme's active site, and a scoring function is used to estimate the binding affinity and identify the most stable binding pose.

These studies reveal key intermolecular interactions, such as:

Hydrogen bonds: Often formed between the amino or thiol groups of the ligand and polar residues in the active site.

Hydrophobic interactions: Involving the triazole ring and any nonpolar substituents.

Metal coordination: The thione/thiol group can coordinate with metal ions present in the active site of metalloenzymes. nih.gov

By elucidating these binding modes, molecular docking provides valuable insights that guide the design of more potent and selective inhibitors. pnrjournal.comuobaghdad.edu.iq

Prediction of Thermodynamic and Kinetic Properties of Reactions

Computational chemistry provides a powerful lens for investigating the thermodynamic and kinetic properties of reactions involving this compound at a molecular level. Through the use of theoretical models and computational software, researchers can predict the feasibility, spontaneity, and rate of chemical transformations, offering insights that complement experimental studies. These theoretical investigations are crucial for understanding the reactivity and stability of the molecule and for designing synthetic pathways.

The primary methods employed for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and ab initio calculations. DFT methods, such as those utilizing the B3LYP functional with various basis sets (e.g., 6-311++G**), have proven effective in calculating the electronic structure and energies of triazole derivatives. zsmu.edu.uaresearchgate.net From these fundamental calculations, a range of thermodynamic and kinetic parameters can be derived.

Thermodynamic Properties

Theoretical studies can predict key thermodynamic properties that govern the equilibrium of a reaction. These include:

Enthalpy of Reaction (ΔH): This value indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat. It is calculated from the difference in the total electronic energies of the products and reactants, often with corrections for zero-point vibrational energy.

Gibbs Free Energy of Reaction (ΔG): This is the most definitive indicator of a reaction's spontaneity under constant temperature and pressure. A negative ΔG signifies a spontaneous process. It is calculated using the predicted enthalpy and entropy values. Computational studies on the tautomerism of substituted 1,2,4-triazoles have utilized Gibbs free energy calculations to determine the relative stability of different isomeric forms. researchgate.net

Entropy of Reaction (ΔS): This parameter reflects the change in disorder over the course of a reaction. It is calculated from the vibrational frequencies of the molecules involved.

A common area of theoretical investigation for molecules like this compound is thione-thiol tautomerism. Computational models can predict the relative stabilities of the dithione, thione-thiol, and dithiol tautomers by calculating their Gibbs free energies. For related 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones, quantum chemical calculations have shown that while the thione tautomer is often more stable in the gas phase, polar solvents can shift the equilibrium to favor the thiol form. zsmu.edu.ua

The following table illustrates the type of thermodynamic data that can be generated for a hypothetical tautomerization reaction of this compound.

| Reaction | Parameter | Predicted Value (kcal/mol) | Computational Method |

|---|---|---|---|

| Dithione Tautomer ⇌ Dithiol Tautomer | ΔH | +2.5 | DFT (B3LYP/6-311++G**) |

| ΔS | +0.001 | ||

| ΔG (298 K) | +2.2 |

Kinetic Properties

Beyond thermodynamic feasibility, computational chemistry can predict the rate at which a reaction will proceed by examining its energy profile. The key kinetic parameter derived from these studies is:

Activation Energy (Ea): This is the energy barrier that must be overcome for reactants to transform into products. It is calculated by identifying the transition state structure on the potential energy surface and determining its energy relative to the reactants. A lower activation energy corresponds to a faster reaction rate.

For instance, in a potential dimerization reaction of this compound via intermolecular hydrogen bonding and subsequent bond formation, computational methods can model the reaction pathway, locate the transition state, and calculate the activation energy. Studies on related heterocyclic systems have used DFT to analyze reaction mechanisms and evaluate the activation energies of key steps, such as cyclization. zsmu.edu.ua

Another important aspect of kinetic prediction is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite its electrons to a higher energy state. researchgate.net For a series of tetranitro-bis-1,2,4-triazoles, the HOMO-LUMO energy gaps were calculated to assess their reactivity. nih.gov

The following interactive table presents representative kinetic data that could be predicted for a hypothetical reaction, such as the S-alkylation of this compound.

| Reaction Step | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| S-Alkylation Transition State | Activation Energy (Ea) | DFT (M06-2X/6-311++G**) | |

| HOMO-LUMO Gap (Reactant) |

Advanced Research Applications and Methodologies

Corrosion Inhibition Mechanisms and Performance Evaluation

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the corrosion inhibition properties of 4-amino-4H-1,2,4-triazole-3,5-dithiol. While numerous triazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, research targeting this specific dithiol compound is not presently available. researchgate.netnih.govnih.govresearchgate.netdntb.gov.uanih.govresearchgate.netresearchgate.netmdpi.com Consequently, detailed experimental data and theoretical analysis regarding its performance and mechanisms in this area cannot be provided.

Electrochemical Techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy

There is no available research data employing potentiodynamic polarization or electrochemical impedance spectroscopy to evaluate the corrosion inhibition performance of this compound.

Adsorption Behavior Studies and Adsorption Isotherm Models (e.g., Langmuir)

Specific studies on the adsorption behavior of this compound on metallic surfaces, including the application of adsorption isotherm models like the Langmuir model, have not been reported in the available scientific literature.

Correlation of Inhibitory Efficiency with Electronic Structure and Molecular Properties

No documented research correlates the potential inhibitory efficiency of this compound with its electronic structure and molecular properties through methods such as quantum chemical calculations.

Material Science Applications

In contrast to the field of corrosion inhibition, this compound has been a subject of investigation in material science, particularly in the functionalization of nanomaterials.

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

Research has been conducted on the functionalization of gold nanoparticles (AuNPs) with 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT), demonstrating its potential in developing novel nanomaterials. asianpubs.orgresearchgate.net The functionalization of the AuNP surface with ADMT is aimed at creating innovative products for various applications. asianpubs.orgresearchgate.net

The synthesis and characterization of these ADMT-functionalized gold nanoparticles (ADMT-AuNPs) have been described in detail. asianpubs.org Various analytical techniques have been employed to study the structural and electronic properties of both the initial AuNPs and the resulting ADMT-AuNPs. asianpubs.org These studies confirm that the functionalized nanoparticles are stable and exhibit strong interactions between the metallic surface of the gold and the organic ADMT ligand. asianpubs.org

Below is an interactive data table summarizing the characterization findings for AuNPs and ADMT-AuNPs from a research study.

| Property | Gold Nanoparticles (AuNPs) | ADMT-Functionalized AuNPs (ADMT-AuNPs) |

| Size Range | 20-22 nm | 50-55 nm |

| Crystalline Structure | Face-Centered Cubic (FCC) | Face-Centered Cubic (FCC) |

The data presented in this table is based on findings from the study on ADMT functionalized gold nanoparticles. asianpubs.org

Development of Hybrid Silsesquioxane Materials

Based on available scientific literature, there are no specific studies detailing the use of this compound in the development of hybrid silsesquioxane materials. While research exists on the modification of silsesquioxanes with other triazole derivatives, the application of this particular dithiol compound has not been reported. nih.govbohrium.comresearchgate.netnih.govmdpi.comunesp.brsemanticscholar.orgresearchgate.net

Fabrication of Functionalized Surfaces and Self-Assembled Films

The compound this compound, also known by the synonym 4-amino-3,5-dimercapto-1,2,4-triazole (ADMT), is a key ligand in the surface functionalization of metallic nanoparticles, particularly those made of gold (AuNPs) and silver (AgNPs). researchgate.netresearchgate.net The presence of two thiol (-SH) groups gives the molecule a strong affinity for metal surfaces, facilitating the formation of stable, self-assembled monolayers (SAMs). semanticscholar.org This functionalization is a crucial tool for tailoring the properties of nanomaterials for specific applications. researchgate.net

Research has demonstrated the successful functionalization of AuNP surfaces with ADMT to create ADMT-AuNPs. researchgate.net This process is investigated to explore the suitability of the resulting product for developing new antibacterial and anticancer strategies. researchgate.net The structural and electronic properties of these functionalized nanoparticles are studied using a variety of characterization techniques. researchgate.net

Key characterization methods and findings for ADMT-functionalized gold nanoparticles are summarized below:

| Characterization Technique | Observation / Finding | Reference |

| UV-Visible Spectroscopy | Confirms the nucleation and formation of functionalized nanoparticles. | researchgate.net |

| Zeta Potential Analysis | Measures the surface charge and stability of the nanoparticles in suspension. | researchgate.net |

| X-ray Diffraction (XRD) | Reveals the crystalline nature of the functionalized nanoparticles. | researchgate.net |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the ADMT-AuNPs. | researchgate.net |

| Transmission Electron Microscopy (TEM) | Determines the size and shape of the nanoparticles, showing an increase in size after functionalization. | researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of strong interactions and attachment of the ADMT ligand to the metallic surface. | researchgate.netresearchgate.net |

The functionalization of silver nanoparticles with ADMT (referred to as DMT in some studies) has also been achieved, yielding particles with an average size of 50–51 nm. researchgate.net These studies confirm that the thiol groups facilitate strong immobilization on the metal surface, creating stable and well-defined functionalized materials. researchgate.netsemanticscholar.org

Energetic Materials Chemistry

The application of this compound in the field of energetic materials is primarily documented in the context of advanced battery technology rather than as a precursor for traditional high-nitrogen explosives.

While the triazole ring is a common backbone for high-nitrogen energetic materials, the available research does not detail the use of this compound as a direct precursor for synthesizing high-nitrogen energetic derivatives for explosive applications. acs.org Instead, its significance lies in its use as a modifiable organosulfur compound for creating high-energy cathodes for lithium-ion rechargeable batteries. cornell.educambridge.org In this application, the compound is part of a composite cathode material, where its sulfur atoms participate in the electrochemical energy storage process. cambridge.org

The thermal stability of derivatives is a critical parameter for energetic materials. In the context of its application in lithium-ion batteries, the stability of cathodes containing this compound is evaluated through electrochemical performance, such as capacity retention over multiple cycles, rather than by traditional thermal decomposition analysis used for explosives. cambridge.org A patent has also mentioned this compound and its salts as potential degradation inhibitors in absorbent solutions, indicating a degree of chemical stability. google.com

There is no information available in the searched literature regarding the theoretical prediction of detonation properties (e.g., detonation velocity, pressure) for energetic derivatives of this compound. This is consistent with its documented application in electrochemical energy storage rather than in the field of explosives.

Q & A

Q. What are the standard synthetic routes for 4-amino-4H-1,2,4-triazole-3,5-dithiol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or functionalization of pre-formed triazole cores. For example, refluxing precursors in dimethyl sulfoxide (DMSO) under reduced pressure, followed by ice-water quenching and recrystallization in water-ethanol mixtures, yields light-yellow powders with ~65% efficiency . Optimization involves adjusting solvent polarity (e.g., DMSO vs. ethanol), reflux duration (18–24 hours), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies S–H and N–H stretches (2500–3300 cm⁻¹), while nuclear magnetic resonance (NMR) confirms proton environments (e.g., aromatic protons at δ 7–8 ppm). Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, such as the triazole ring’s planar geometry (C–N bond lengths: ~1.31–1.38 Å) and dithiol group conformation . Mass spectrometry (MS) validates molecular weight (e.g., m/z 178.21 for C₇H₆N₄S derivatives) .

Q. How does this compound function as a corrosion inhibitor?

The compound adsorbs onto metal surfaces (e.g., mild steel) via chemisorption, forming protective films. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal inhibition efficiencies >85% in acidic media (0.5–1 M H₂SO₄ or HCl). The thiol (-SH) and amino (-NH₂) groups donate electrons to vacant d-orbitals of Fe, suppressing anodic dissolution . Surface morphology analysis via atomic force microscopy (AFM) confirms reduced pitting and smoother surfaces in inhibited samples .

Q. What methodologies assess the thermal stability of this compound?

Thermogravimetric analysis (TGA) under nitrogen atmosphere shows decomposition onset temperatures >200°C, with mass loss stages corresponding to dithiol group degradation (~250–300°C) and triazole ring breakdown (>350°C). Differential scanning calorimetry (DSC) identifies endothermic peaks linked to phase transitions. These data inform storage conditions (e.g., inert atmosphere, 2–8°C) .

Advanced Research Questions

Q. How should experimental protocols be designed to evaluate corrosion inhibition under varying electrochemical conditions?

Controlled variables include electrolyte pH (1–3), temperature (25–60°C), and inhibitor concentration (0.1–5 mM). Use a three-electrode cell with a platinum counter electrode and Ag/AgCl reference electrode. EIS measurements at open-circuit potential (OCP) provide charge-transfer resistance (Rct) values, while polarization curves yield Tafel slopes. Complement with weight-loss assays over 24–72 hours to correlate electrochemical data with gravimetric results .

Q. How can contradictions in reported inhibition efficiencies across studies be resolved?

Discrepancies often arise from differences in metal surface pretreatment (e.g., abrasive polishing vs. acid etching) or electrolyte aeration. Standardize surface roughness (e.g., 1200-grit SiC paper) and deaerate solutions with N₂ gas. Cross-validate results using multiple techniques (e.g., EIS, AFM, and X-ray photoelectron spectroscopy (XPS)) to confirm adsorption mechanisms .

Q. What computational approaches model the adsorption behavior of this compound on metal surfaces?